3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-28-19-10-8-17(14-20(19)29-2)31(26,27)23-16-7-9-18-15(13-16)5-3-11-24(18)22(25)21-6-4-12-30-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVURROFLUKUZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS Number: 946318-10-1) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 422.5 g/mol. The structure features a benzene sulfonamide moiety linked to a thiophene and a tetrahydroquinoline structure, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 946318-10-1 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth by targeting specific cancer pathways. The compound's interaction with thioredoxin reductase (TrxR) , a key enzyme in cancer cell metabolism, suggests potential as an anticancer agent .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Preliminary studies have indicated that related compounds can effectively inhibit bacterial growth. For example, sulfonamide derivatives have demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit enzymes critical for bacterial growth.
- Interaction with Receptors : The indole-like structure may interact with serotonin and dopamine receptors, potentially influencing neurological pathways .
Case Studies and Experimental Findings
- Antitumor Activity Evaluation :
- Antimicrobial Testing :
- Cardiovascular Effects :
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Inhibits TrxR; cytotoxic to tumor cells |
| Antimicrobial | Effective against Staphylococcus aureus |
| Cardiovascular | Reduces coronary resistance in rat models |
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibit significant anticancer properties. For instance:
- A study found that related benzenesulfonamides demonstrated potent cytotoxic effects against various cancer cell lines (e.g., breast cancer MDA-MB-468 and leukemia CCRF-CM), with IC50 values ranging from 1.48 µM to 9.83 µM.
- The compound's mechanism of action includes the induction of apoptosis in cancer cells, evidenced by increased levels of cleaved caspases 3 and 9.
Carbonic Anhydrase Inhibition
The sulfonamide group is critical for the compound's inhibitory activity against carbonic anhydrases (CAs), which are essential enzymes involved in various physiological processes:
- Studies have reported variable inhibition potency against different CA isoforms, with some compounds exhibiting K_I values as low as 7.9 nM against hCA II and hCA IX.
- Structure-activity relationship (SAR) analyses suggest that specific substituents can enhance or diminish the inhibitory effects on CAs.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on various cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Case Study 2: Inhibition of Carbonic Anhydrases
Another investigation focused on the compound's ability to inhibit carbonic anhydrases. The study revealed that modifications to the sulfonamide group could lead to enhanced inhibitory activity against specific isoforms, suggesting potential applications in treating diseases where CA activity is dysregulated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Benzene Ring
2-Fluoro-N-[1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide (G503-0156)
- Molecular Formula : C₂₀H₁₇FN₂O₃S₂
- Molecular Weight : 416.49 g/mol
- Key Differences : Replaces 3,4-dimethoxy groups with a 2-fluoro substituent , reducing steric bulk and increasing electronegativity.
- Physicochemical Properties :
4-Chloro-N-[1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzene-1-Sulfonamide (G512-0161)
- Molecular Formula : C₂₀H₁₇ClN₂O₃S₂
- Molecular Weight : 432.95 g/mol
- Key Differences: Substitutes 4-chloro on the benzene ring and shifts the tetrahydroquinoline attachment to the 7-position.
- Physicochemical Properties :
2,4-Dimethoxy-N-[1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide
Core Scaffold Modifications
N-(1-(Piperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl)Thiophene-2-Carboximidamide Dihydrochloride (70)
- Molecular Formula: Not explicitly reported, but features a piperidin-4-yl group instead of thiophene-2-carbonyl.
(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Acrylamide
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight | logP | logSw | Hydrogen Bond Acceptors | Key Functional Groups |
|---|---|---|---|---|---|
| 3,4-Dimethoxy analog (CAS 946380-39-8) | 458.6 | ~3.9* | Not reported | 6 | Dimethoxy, sulfonamide, thiophene |
| 2-Fluoro analog (G503-0156) | 416.49 | 3.962 | -4.079 | 6 | Fluoro, sulfonamide, thiophene |
| 4-Chloro analog (G512-0161) | 432.95 | 4.874 | -4.896 | 6 | Chloro, sulfonamide, thiophene |
| Propane-1-sulfonyl analog (CAS 1040660-75-0) | 454.6 | Not reported | Not reported | 6 | Dimethoxy, propane sulfonyl |
*Estimated based on structural similarity to G503-0154.
Preparation Methods
Electrophilic Aromatic Substitution for Methoxy Functionalization
The 3,4-dimethoxybenzene precursor is synthesized via electrophilic aromatic substitution (EAS) of benzene derivatives. Using a mixture of fuming sulfuric acid and methanol under controlled temperatures (0–5°C), methoxy groups are introduced sequentially. The regioselectivity of substitution is governed by the directing effects of initially added methoxy groups, with sulfuric acid acting as both a catalyst and sulfonating agent. For instance, dimethoxybenzene derivatives are obtained in yields of 72–85% by quenching the reaction with ice-cold water and extracting with dichloromethane.
Sulfonation and Chlorination to Generate Sulfonyl Chloride
The sulfonation of 3,4-dimethoxybenzene employs chlorosulfonic acid in chlorobenzene at 70–90°C, forming the corresponding sulfonic acid intermediate. Subsequent treatment with phosphorus pentachloride (PCl5) in methylene chloride converts the sulfonic acid to sulfonyl chloride, with PCl5 acting as a chlorinating agent. This step achieves 89–93% conversion efficiency when conducted under anhydrous conditions with catalytic N,N-dimethylformamide (DMF) . Excess PCl5 (up to 20%) ensures complete conversion, while solvent choice (methylene chloride over toluene) minimizes side reactions.
Amination to Form Sulfonamide
The sulfonyl chloride intermediate is reacted with aqueous ammonia in a two-phase system (toluene/water) to yield 3,4-dimethoxybenzenesulfonamide. Passing gaseous ammonia through the solution at 0–10°C prevents over-amination, with yields of 78–82%. The product is purified via recrystallization from ethanol-water mixtures, achieving >99% purity by HPLC.
Preparation of 1-(Thiophene-2-carbonyl)-1,2,3,4-Tetrahydroquinolin-6-amine
Formation of Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is constructed via biomimetic reductive amination or microwave-assisted cyclization .
-
Biomimetic Route : 2-Aminochalcones are reduced using a ruthenium-phenanthridine system under hydrogen gas (1–4 atm), achieving enantioselective formation of tetrahydroquinolines with 90–95% ee. The reaction proceeds through a cascade of conjugate reduction and intramolecular cyclization, facilitated by chiral phosphoric acid (e.g., (R)-3d ).
-
Microwave-Assisted Cyclization : A mixture of N-(3,4-dimethoxyphenyl)methanesulfonamide , paraformaldehyde, and PPA/SiO2 catalyst in toluene undergoes microwave irradiation (100°C, 1200 W, 60 minutes). This method achieves 94% conversion to 6-amino-1,2,3,4-tetrahydroquinoline derivatives, with shorter reaction times compared to conventional heating.
Acylation with Thiophene-2-carbonyl Chloride
The 6-aminotetrahydroquinoline intermediate is acylated using thiophene-2-carbonyl chloride in dichloromethane under basic conditions (triethylamine). The reaction is exothermic and requires cooling (0–5°C) to suppress side reactions. After 4 hours, the product is isolated via extraction (3×20 mL dichloromethane) and dried over anhydrous Na2SO4 , yielding 85–88% of the acylated derivative.
Coupling of Intermediate Components
The final step involves coupling 3,4-dimethoxybenzenesulfonamide with 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine via nucleophilic aromatic substitution .
-
Reaction Conditions : The sulfonamide (1.2 equiv) is added to a solution of the tetrahydroquinoline derivative in dimethylacetamide (DMAc) at 120°C for 12 hours. Potassium carbonate (2.0 equiv) acts as a base, deprotonating the sulfonamide to enhance nucleophilicity.
-
Workup : The crude product is washed with HCl (1:4 v/v) to remove unreacted starting materials, followed by neutralization with Na2CO3 solution. Final purification via column chromatography (silica gel, ethyl acetate/hexane) yields 75–80% of the target compound.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Temperature and Time Analysis
-
Sulfonation : Elevating temperature from 70°C to 90°C reduces reaction time by 40% without compromising yield.
-
Acylation : Prolonged reaction times (>6 hours) lead to over-acylation of the tetrahydroquinoline core, necessitating strict time control.
Purification and Characterization
Chromatographic Techniques
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, and how can yield/purity be maximized?
- Methodology :
-
Step 1 : Synthesize the tetrahydroquinoline core via Bischler-Napieralski cyclization or reductive amination, followed by functionalization at the 6-position with a sulfonamide group .
-
Step 2 : Introduce the thiophene-2-carbonyl moiety using coupling agents like EDC/HOBt under inert conditions (e.g., nitrogen atmosphere) .
-
Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and final product via recrystallization (solvent: ethanol/water) .
-
Critical Parameters :
-
Temperature control (<60°C for amide coupling to prevent racemization).
-
Use of anhydrous solvents (e.g., DMF) to avoid hydrolysis of sulfonamide intermediates .
Table 1 : Example Reaction Conditions for Key Steps
Step Reagents/Conditions Yield (%) Purity (HPLC) Amide Coupling EDC, HOBt, DMF, RT, 12h 72–78% >95% Sulfonylation SOCl₂, pyridine, 0°C → RT 65–70% >90%
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Techniques :
- 1H/13C NMR : Confirm substitution patterns (e.g., thiophene carbonyl integration at δ 7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
- HPLC : Assess purity (>95% using C18 column, gradient: 10–90% acetonitrile/water) .
Q. What in vitro assays are used to evaluate its bioactivity, particularly enzyme inhibition?
- Assay Design :
- Target : Neuronal nitric oxide synthase (nNOS) inhibition, using recombinant human nNOS expressed in Sf9 cells .
- Protocol :
Incubate compound (0.1–100 µM) with enzyme, L-arginine, NADPH, and ³H-citrulline detection.
Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?
- Root Causes :
- Assay Variability : Differences in enzyme sources (e.g., human vs. rodent nNOS) or buffer pH affecting ionization .
- Compound Stability : Degradation in DMSO stock solutions (validate via LC-MS before assays) .
- Mitigation :
- Standardize protocols (e.g., pre-incubation time, ATP concentration).
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
Q. What structure-activity relationship (SAR) insights guide optimization of this compound?
- Key Modifications :
- Thiophene Replacement : Substitution with furan reduces nNOS affinity by 10-fold, highlighting the thiophene’s electronic contributions .
- Sulfonamide Substituents : 3,4-Dimethoxy groups enhance solubility but may sterically hinder target binding; trimethoxy analogs show improved logP without sacrificing potency .
- Table 2 : SAR Trends for Analogous Compounds
| Modification | nNOS IC₅₀ (nM) | logP | Solubility (µg/mL) |
|---|---|---|---|
| Parent Compound | 58 ± 5 | 3.2 | 12.4 |
| 3,4,5-Trimethoxy | 49 ± 3 | 2.8 | 18.9 |
| Furan Replacement | 620 ± 45 | 2.5 | 25.1 |
Q. What in vivo models are suitable for evaluating its therapeutic potential (e.g., neuroprotection, oncology)?
- Models :
- Melanoma Xenografts : Administer compound (10 mg/kg, IP) in NSG mice with A375 tumors; monitor tumor volume vs. vehicle controls .
- Neuroinflammatory Models : Induce neuroinflammation with LPS in rats; measure nitric oxide metabolites in cerebrospinal fluid .
- Pharmacokinetics : Assess plasma half-life (e.g., ~2.3 hours in rodents) and brain penetration (Kp,uu = 0.15) via LC-MS/MS .
Q. How can solubility limitations be addressed without compromising target affinity?
- Strategies :
- Prodrug Design : Introduce phosphate esters at the sulfonamide group, cleaved in vivo by phosphatases .
- Co-Solvents : Use cyclodextrin-based formulations (e.g., Captisol®) to enhance aqueous solubility (>5 mg/mL) .
Q. What computational methods predict metabolic stability and off-target interactions?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
